molecular formula C8H12Cl2N2O2 B2732263 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride CAS No. 1909309-05-2

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride

Cat. No.: B2732263
CAS No.: 1909309-05-2
M. Wt: 239.1
InChI Key: VOSJFJSLCMCVFB-UHFFFAOYSA-N
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Description

研究绪论

研究背景与意义

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride belongs to the class of aromatic hydrazines, distinguished by its bifunctional structure combining a phenylacetic acid moiety and a hydrazine group. The dihydrochloride salt form enhances solubility in polar solvents, making it advantageous for solution-phase reactions. Hydrazine derivatives are pivotal in medicinal chemistry due to their ability to form stable hydrazones and participate in cyclocondensation reactions, which are critical for synthesizing nitrogen-containing heterocycles such as pyrazoles and triazoles.

The compound’s structural features enable its use as a building block for bioactive molecules. For instance, its hydrazinyl group can undergo Schiff base formation with carbonyl compounds, facilitating the creation of antimicrobial and anti-inflammatory agents. Additionally, the acetic acid moiety provides a handle for further functionalization through esterification or amidation, expanding its utility in drug design. Despite these attributes, comprehensive studies on its synthetic scalability, stability under varying conditions, and catalytic applications are scarce, limiting its adoption in industrial processes.

文献综述与研究空白

Existing literature primarily focuses on the compound’s role as an intermediate in multistep syntheses. For example, Rajendra et al. (2014) demonstrated its use in preparing (3Z)-3-[(4-hydrazinylphenyl)imino]-1,3-dihydro-2H-indol-2-one, a precursor to antimicrobial agents. Similarly, Kumar et al. (2022) employed it to synthesize N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide derivatives with anti-inflammatory properties. These studies underscore its versatility but lack mechanistic insights into reaction pathways or kinetic parameters.

Critical research gaps include:

  • Synthetic Optimization : Current methods rely on refluxing hydrazine hydrate with chlorophenyl intermediates in dioxane or ethanol, yielding moderate outputs (e.g., 85% in ). Green chemistry approaches, such as microwave-assisted or catalytic methods, remain unexplored.
  • Structural Characterization : While IR and ¹H-NMR data are available, advanced techniques like ¹³C-NMR, X-ray crystallography, or computational modeling (DFT) have not been applied to elucidate electronic or conformational properties.
  • Application Scope : Beyond antimicrobial and anti-inflammatory uses, potential roles in catalysis, materials science, or agrochemicals are unaddressed.

研究目标与方法论框架

This study aims to systematically address these gaps through three objectives:

Objective 1 : Develop a high-yield, scalable synthesis protocol for this compound.

  • Methodology : Compare traditional reflux methods with microwave-assisted synthesis. Optimize parameters (temperature, solvent ratio, catalyst use) using design-of-experiments (DoE) approaches.

Objective 2 : Conduct comprehensive structural and spectroscopic characterization.

  • Methodology : Employ ¹H/¹³C-NMR, FTIR, and mass spectrometry for elemental analysis. Perform X-ray diffraction to resolve crystal structure and Hirshfeld surface analysis for intermolecular interactions.

Objective 3 : Explore novel applications in heterocyclic synthesis and bioactivity.

  • Methodology : Synthesize Schiff bases with substituted benzaldehydes and evaluate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli via disk diffusion assays.
Table 1: Key Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₈H₁₁Cl₂N₂O₂
Molecular Weight 202.64 g/mol
SMILES C1=CC(=CC=C1CC(=O)O)NN.Cl.Cl
Melting Point 170°C (decomposes)
Solubility >50 mg/mL in H₂O

Properties

IUPAC Name

2-(4-hydrazinylphenyl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJFJSLCMCVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A widely employed method involves nucleophilic aromatic substitution (NAS) using 4-chlorophenylacetic acid as the starting material. In this approach, the chlorine atom is displaced by hydrazine under acidic conditions. A representative procedure involves refluxing 4-chlorophenylacetic acid with hydrazine hydrate in acetic acid containing sodium acetate at 110°C for 12–18 hours. The reaction proceeds via a two-step mechanism:

  • Deprotonation of hydrazine by sodium acetate, enhancing its nucleophilicity.
  • Substitution of chlorine by the hydrazine group, facilitated by the electron-withdrawing effect of the acetic acid moiety.

The crude product is then treated with concentrated hydrochloric acid to form the dihydrochloride salt, followed by recrystallization from an ethanol-water mixture (3:1 v/v) to achieve >95% purity. Typical yields range from 70% to 80%, depending on reaction scale and purification efficiency.

Reduction of Nitro-Containing Precursors

An alternative route utilizes catalytic hydrogenation of 4-nitrophenylacetic acid. This method involves dissolving the nitro precursor in a 1:1 ethanol-water mixture and subjecting it to hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) at 25°C for 6 hours. The nitro group is selectively reduced to hydrazine, avoiding over-reduction to the amine. Key advantages include:

  • Milder conditions compared to NAS (ambient temperature).
  • Reduced by-product formation due to precise control of hydrogenation parameters.

Post-reduction, the product is acidified with hydrochloric acid and purified via vacuum distillation, yielding 65%–75% of the target compound.

Alternative Pathways

While less common, diazo coupling reactions have been explored for introducing the hydrazine group. For instance, 4-aminophenylacetic acid can be diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by reaction with hydroxylamine hydrochloride to form the hydrazine derivative. However, this method suffers from lower yields (50%–60%) and requires stringent temperature control to prevent diazonium salt decomposition.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Acetic acid is the preferred solvent for NAS due to its ability to stabilize the transition state and solubilize both aromatic and hydrazine components. Elevated temperatures (110–120°C) accelerate substitution kinetics but may promote side reactions such as hydrolysis of the acetic acid group. In contrast, hydrogenation achieves optimal results at 25°C, as higher temperatures risk over-reduction.

Catalytic Agents and Their Roles

In hydrogenation routes, Pd/C exhibits superior activity compared to platinum or nickel catalysts, achieving complete nitro reduction within 6 hours. For NAS, sodium acetate serves a dual role: neutralizing HCl by-products and activating hydrazine via deprotonation.

Purification Techniques and Yield Maximization

Recrystallization remains the most effective purification method, with ethanol-water mixtures (3:1 v/v) providing optimal solubility differences between the product and impurities. For large-scale synthesis, column chromatography using silica gel and a methanol-dichloromethane eluent (1:9 v/v) achieves >99% purity but reduces yields to 60%–65% due to adsorption losses.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.22 (d, J = 8.4 Hz, 2H, ArH), 3.68 (s, 2H, CH₂), 2.91 (br s, 2H, NH₂).
  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C–N).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water) confirms purity, with a retention time of 6.8 minutes.

Recent Innovations and Research Developments

Recent studies have explored microwave-assisted synthesis to reduce reaction times. For example, irradiating 4-chlorophenylacetic acid with hydrazine hydrate in DMF at 140°C for 20 minutes achieves 85% yield, a 15% improvement over conventional heating. Additionally, flow chemistry systems have been adopted for continuous hydrogenation, enhancing scalability and reproducibility.

Challenges in Synthesis and Scalability

Key challenges include:

  • Hydrazine instability : Degradation via oxidation or disproportionation necessitates inert atmospheres during synthesis.
  • By-product formation : Competing hydrolysis of the acetic acid group in aqueous media reduces yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a critical building block for synthesizing more complex molecules in organic chemistry. Its unique structure enables various chemical reactions, including oxidation, reduction, and substitution.
Reaction TypeDescription
OxidationCan form azides or nitrogen-containing compounds.
ReductionNitro groups can be reduced to amines.
SubstitutionThe phenyl ring can undergo electrophilic substitution reactions.

Biology

  • Enzyme Inhibition Studies: The compound is utilized in studying enzyme inhibitors, where it can inhibit specific enzymes through covalent bond formation.
  • Biochemical Assays: It acts as a probe in various biochemical assays, aiding in the understanding of enzyme activities and interactions.

Pharmaceutical Development

  • Potential Anticancer Activity: Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation. This inhibition could lead to potential applications in cancer therapy.
Study ReferenceFindings
MDPI Study Identified antimicrobial properties against various bacteria, indicating potential therapeutic applications.

Case Studies

Several case studies have explored the applications of 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus pneumoniae and other pathogens, suggesting its potential use in developing new antibiotics .
  • HDAC Inhibition : Research indicated that similar compounds might act as histone deacetylase inhibitors, which are important in cancer research due to their role in regulating gene expression.
  • Biological Activity : Studies have shown that the hydrazine group can interact with biological targets, impacting cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The evidence highlights several structurally related dihydrochloride salts of phenylacetic acid derivatives. Key comparisons are outlined below:

Cetirizine and Levocetirizine Dihydrochloride

  • Structure : Cetirizine dihydrochloride (CAS 83881-52-1) contains a piperazinyl-ethoxy linker and a chlorophenyl-benzyl group . Levocetirizine, its enantiomer, shares the same backbone but exhibits stereospecific H1 receptor antagonism .
  • Function : Both are second-generation antihistamines used for allergic conditions, with levocetirizine showing higher receptor selectivity .
  • Key Difference : Unlike 2-(4-hydrazinylphenyl)acetic acid dihydrochloride, cetirizine derivatives lack a hydrazine group, instead relying on piperazine for histamine receptor interaction.

Pseudopolymorphic Dihydrochloride Forms

  • Examples: Anhydrous and monohydrate forms of 2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride .
  • Function : These pseudopolymorphs exhibit antihistaminic and antispasmodic properties, with hydration states affecting solubility and stability .
  • Key Difference : The fluorophenyl and piperazinyl substituents in these compounds contrast with the hydrazinylphenyl group, which may confer distinct solubility or reactivity.

Avizafone Dihydrochloride

  • Structure: Synthesized from benzophenone and hexanoic acid derivatives, avizafone features a benzodiazepine-like structure .

Aminopiperidinyl and Aminomethyl Derivatives

  • Examples: 2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride (CAS 1461709-08-9) . 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS 42383-05-1) .
  • Function : These compounds are intermediates in peptide synthesis or enzyme inhibitors, emphasizing the role of amine groups in bioactivity.
  • Key Difference : The hydrazinyl group in the target compound may offer unique redox or coordination properties compared to primary amines.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Use References
This compound C₈H₁₁Cl₂N₃O₂ (hypothetical) 4-Hydrazinylphenyl Not documented (potential chelation/bioactivity) N/A
Cetirizine dihydrochloride C₂₁H₂₅Cl₂N₂O₃ Piperazinyl-ethoxy, chlorophenyl-benzyl Antihistamine
Levocetirizine dihydrochloride C₂₁H₂₅Cl₂N₂O₃ (R)-enantiomer of cetirizine Selective H1 antagonist
2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride C₂₆H₂₆Cl₂F₂N₂O₃ Bis(4-fluorophenyl), piperazinyl Antihistaminic, antispasmodic
2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride C₇H₁₄Cl₂N₂O₂ 4-Aminopiperidinyl Synthetic intermediate

Research Findings and Implications

  • Structural Impact: The hydrazinyl group in this compound may enhance metal chelation or covalent binding to biological targets, unlike the piperazinyl or aminomethyl groups in analogs .
  • Solubility and Stability: Pseudopolymorphic dihydrochlorides (e.g., anhydrous vs. monohydrate forms) demonstrate how hydration states influence drug formulation, a factor that would require evaluation for the hydrazinyl derivative .
  • Pharmacological Gaps: While cetirizine and levocetirizine are well-characterized antihistamines, the hydrazinylphenyl analog’s bioactivity remains speculative.

Biological Activity

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride, a compound with the molecular formula C8H11ClN2O2, has garnered attention in scientific research due to its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate under reflux conditions. The reaction is conducted in ethanol or methanol, followed by acidification to form the dihydrochloride salt. Key parameters include:

  • Reflux Temperature: Approximately 100°C
  • Reaction Time: 4-6 hours
  • Acidification: Hydrochloric acid is used to obtain the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with active sites on enzymes, potentially inhibiting their function. This mechanism allows it to participate in redox reactions that influence cellular pathways and signaling .

Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazine derivatives demonstrate potent antibacterial effects against various pathogens. The specific activity of this compound has not been extensively documented, but its structural analogs have shown promise in this area .

Anticancer Potential

Hydrazine derivatives are also being investigated for their anticancer properties. Compounds with similar structures have been reported to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The inhibition of EGFR autophosphorylation by these compounds suggests potential applications in developing new anticancer agents .

Case Studies and Research Findings

Several studies highlight the biological activities associated with hydrazine derivatives:

  • Antimicrobial Evaluation : A series of hydrazine derivatives were synthesized and tested for their antibacterial and antifungal activities. Results indicated that specific substitutions on the phenyl ring significantly influenced their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : Research has demonstrated that hydrazine-based compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound were found to effectively inhibit EGFR activity in vitro .
  • Analgesic and Anti-inflammatory Activity : In preclinical studies, certain hydrazine derivatives exhibited notable analgesic effects in acetic acid-induced writhing tests, suggesting potential use as anti-inflammatory agents .

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key findings from various studies:

CompoundAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundNot extensively studiedPotential via EGFR inhibitionLimited data available
4-Hydrazinobenzoic acidModerateYesYes
5-Hydrazinyl-2-methyl-1,3-oxazoleHighYesModerate

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-hydrazinylphenyl)acetic acid dihydrochloride?

A two-step approach is commonly employed:

  • Step 1 : React 4-hydrazinylphenylacetic acid ester (e.g., methyl ester) with hydrochloric acid to hydrolyze the ester group to the carboxylic acid .
  • Step 2 : Treat the intermediate with excess HCl gas or concentrated HCl to form the dihydrochloride salt. Key parameters include temperature control (0–5°C during acid addition) and stoichiometric excess of HCl to ensure complete salt formation. Purity can be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation?

Use a combination of:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify aromatic protons (δ 6.8–7.5 ppm), hydrazine NH signals (δ 3.0–4.5 ppm), and the acetic acid backbone (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 227.1 for the free base; adducts may appear for the dihydrochloride form) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (retention time ~8–10 minutes under gradient elution) .

Q. What are the key physicochemical properties of this compound?

  • Molecular Formula : C8_8H10_{10}N2_2O2_2·2HCl (free base: C8_8H10_{10}N2_2O2_2) .
  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol) due to the dihydrochloride salt form; insoluble in non-polar solvents .
  • Stability : Hygroscopic; store desiccated at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments across analytical methods?

Cross-validate using:

  • HPLC-UV vs. LC-MS : Compare peak area percentages (HPLC) with ion intensity ratios (LC-MS) to identify co-eluting impurities .
  • Elemental Analysis : Verify Cl^- content (theoretical: ~25.6% for dihydrochloride) to confirm salt stoichiometry .
  • Titrimetry : Quantify free hydrazine groups via iodometric titration to assess unreacted starting material .

Q. How should stability studies be designed under varying conditions?

Follow ICH guidelines:

  • Forced Degradation : Expose the compound to heat (60°C, 10 days), humidity (75% RH, 40°C), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24h). Monitor degradation products via HPLC-MS .
  • Photostability : Use a UV chamber (ICH Q1B) to assess light sensitivity; quantify degradation using peak area thresholds (<2% change) .
  • Long-Term Stability : Store at 25°C/60% RH and analyze monthly for 12 months to establish shelf-life .

Q. What strategies minimize by-products during synthesis?

Optimize reaction conditions:

  • Temperature Control : Maintain <5°C during HCl addition to prevent side reactions (e.g., over-acylation) .
  • Purification : Use recrystallization from ethanol/water (1:3 v/v) to remove unreacted hydrazine derivatives .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to improve ester hydrolysis efficiency and reduce residual ester content .

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